molecular formula C14H10BrClN2O4 B6074865 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide

2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide

Cat. No.: B6074865
M. Wt: 385.59 g/mol
InChI Key: SNTIRSSUKRMWLB-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromophenoxy group and a chloro-nitrophenyl group, making it a molecule of interest in various fields of scientific research due to its potential chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O4/c15-9-1-4-11(5-2-9)22-8-14(19)17-13-7-10(18(20)21)3-6-12(13)16/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTIRSSUKRMWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Preparation of 2-chloro-5-nitroaniline: This involves nitration of 2-chloroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves coupling 4-bromophenol with 2-chloro-5-nitroaniline in the presence of acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can be oxidized to form phenolic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different substituents.

    Reduction: Formation of 2-(4-bromophenoxy)-N-(2-chloro-5-aminophenyl)acetamide.

    Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
  • 2-(4-bromophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
  • 2-(4-bromophenoxy)-N-(2-chloro-5-aminophenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity

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